molecular formula C20H26N2O2S B11338285 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide

Cat. No.: B11338285
M. Wt: 358.5 g/mol
InChI Key: VYMTWIJEVSEEQQ-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide is a synthetic chemical compound offered for research purposes. This compound features a molecular structure incorporating an azepane ring, a thiophene moiety, and a 2-methoxybenzamide group. While specific biological data for this exact molecule is limited in the public domain, its structure is characteristic of compounds investigated for their potential interaction with biological targets . Structurally similar amide derivatives have been studied for their potential pharmacological activities, including modulation of intracellular receptors . Researchers may find this compound valuable as a building block in medicinal chemistry, for probing structure-activity relationships, or as a reference standard in analytical studies. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-methoxybenzamide

InChI

InChI=1S/C20H26N2O2S/c1-24-18-10-5-4-9-16(18)20(23)21-15-17(19-11-8-14-25-19)22-12-6-2-3-7-13-22/h4-5,8-11,14,17H,2-3,6-7,12-13,15H2,1H3,(H,21,23)

InChI Key

VYMTWIJEVSEEQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCCCC3

Origin of Product

United States

Preparation Methods

Azepane Ring Formation

Azepane (hexahydroazepine) is synthesized via cyclization of ε-caprolactam under reducing conditions (e.g., LiAlH₄) or through Buchwald-Hartwig amination. Alternative routes employ:

  • Reductive amination : Reaction of 1,6-diaminohexane with ketones or aldehydes, followed by hydrogenation.

  • Ring-closing metathesis : Using Grubbs catalyst for seven-membered ring formation.

Thiophene-Ethylamine Substituent

The thiophene-ethylamine side chain is introduced via:

  • Nucleophilic substitution : Reaction of 2-(thiophen-2-yl)ethyl bromide with azepane in dimethylformamide (DMF) at 80°C for 12 hours (Yield: 68%).

  • Mitsunobu reaction : Coupling azepane with 2-(thiophen-2-yl)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (Yield: 72%).

Acylation with 2-Methoxybenzoyl Chloride

Preparation of 2-Methoxybenzoyl Chloride

2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) under reflux. Typical conditions:

  • Reagents : 2-Methoxybenzoic acid (1 eq), SOCl₂ (1.5 eq), catalytic DMF.

  • Conditions : Reflux at 60°C for 4 hours (Yield: 92%).

Amide Bond Formation

The azepane-thiophene ethylamine is acylated with 2-methoxybenzoyl chloride in the presence of a base:

  • Method A : Triethylamine (TEA) in DCM at 0°C→25°C for 6 hours (Yield: 85%).

  • Method B : Schotten-Baumann conditions using NaOH(aq) and tetrahydrofuran (THF) (Yield: 78%).

Optimization Data :

BaseSolventTemp (°C)Time (h)Yield (%)
TEADCM0→25685
NaOHTHF/H₂O25478
DIEADMF25881

Alternative Routes and Catalytic Strategies

One-Pot Reductive Amination-Acylation

A streamlined approach combines reductive amination and acylation in a single pot:

  • React azepane with 2-thiophenecarboxaldehyde in methanol, followed by NaBH₄ reduction.

  • Direct acylation with 2-methoxybenzoyl chloride without intermediate isolation (Overall Yield: 65%).

Enzymatic Acylation

Lipase-catalyzed acylation in non-aqueous media:

  • Enzyme : Candida antarctica Lipase B (CAL-B).

  • Conditions : 2-Methoxybenzoic acid (activated as vinyl ester), tert-butanol, 40°C, 24 hours (Yield: 58%).

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Eluent = ethyl acetate/hexane (3:7 → 1:1) (Purity: >95%).

  • Recrystallization : From ethanol/water (4:1) (Melting Point: 132–134°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J=8.4 Hz, 1H, Ar-H), 6.95–6.88 (m, 3H, Thiophene-H), 3.85 (s, 3H, OCH₃), 3.22–3.18 (m, 4H, Azepane-H), 2.75–2.65 (m, 2H, CH₂).

  • HRMS (ESI) : m/z calcd. for C₂₀H₂₆N₂O₂S [M+H]⁺: 358.17; found: 358.18.

Challenges and Mitigation Strategies

  • Low Acylation Yields : Attributed to steric hindrance from the azepane-thiophene group. Mitigated using high-boiling solvents (e.g., DMF) and excess acyl chloride.

  • Epimerization : Observed during prolonged reaction times. Controlled by maintaining temps ≤25°C and using mild bases (e.g., DIEA).

  • Byproduct Formation : N,O-Diacylation minimized via slow addition of acyl chloride.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduces reaction time from 8 hours to 30 minutes via microreactor technology (Yield: 88%).

  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form different nitrogen-containing heterocycles.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced azepane derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane ring could provide conformational flexibility, while the thiophene and benzamide moieties could participate in π-π stacking or hydrogen bonding interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its combination of azepane, thiophene, and methoxybenzamide groups. Below is a comparison with key analogues:

Compound Name Molecular Formula Key Substituents Molecular Weight Biological Activity/Use
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide (Target) C₂₀H₂₇N₃O₂S Azepane, thiophen-2-yl, 2-methoxybenzamide 373.51 g/mol Not explicitly reported (inference: CNS/GPCR modulation)
N-[2-(Diethylamino)ethyl]-2-methoxybenzamide C₁₄H₂₂N₂O₂ Diethylaminoethyl, 2-methoxybenzamide 250.34 g/mol Intermediate in drug synthesis
3,6-Dichloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide C₁₅H₁₅Cl₂N₃OS Dimethylamino, thiophen-2-yl, pyridine-carboxamide 344.27 g/mol Agrochemical/Pharmaceutical candidate
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate C₁₇H₁₅N₃O₃S·0.5H₂O Thiadiazole, dual methoxybenzamide 352.35 g/mol Insecticidal, fungicidal activities
4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (Impurity A) C₁₅H₂₀ClN₃O₃ Diethylaminoethyl, chloro, acetylamino, methoxy 325.79 g/mol Metoclopramide-related impurity

Key Observations :

  • Azepane vs. Aliphatic Amines: The azepane group in the target compound provides a larger, more rigid cyclic structure compared to diethylamino (linear) or dimethylamino (branched) groups in analogues . This may influence binding affinity to targets like G-protein-coupled receptors (GPCRs).
  • Thiophene vs. Heterocyclic Replacements : Thiophene’s aromaticity and sulfur atom contrast with pyridine (in ) or thiadiazole (in ), altering electronic properties and solubility.
  • Methoxy Position : The 2-methoxy group on benzamide is conserved across analogues, suggesting its role in hydrogen bonding or steric effects .

Physicochemical Properties

Property Target Compound N-[2-(Diethylamino)ethyl]-2-methoxybenzamide 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Boiling Point Not reported 391.6°C Not reported
Density Not reported 1.0 g/cm³ Not reported
Lipophilicity (LogP) Estimated ~3.5* 2.1 (calculated) ~2.8 (inference)

*Estimated using substituent contributions (thiophene: +1.2, azepane: +0.5, methoxy: -0.3).

Biological Activity

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an azepane ring and thiophene moieties, suggesting diverse interactions within biological systems. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Molecular FormulaC19H25N3O2S
Molecular Weight391.55 g/mol
CAS Number946303-77-1
SolubilitySoluble in organic solvents

These properties influence its reactivity and potential applications in various fields, especially in drug development.

The mechanism of action for this compound is hypothesized to involve modulation of receptor activities or enzyme functions through specific binding interactions. The azepane and thiophene structures may allow the compound to interact with various biological targets, including:

  • Receptors : Potential binding to G-protein coupled receptors (GPCRs) involved in neurotransmission.
  • Enzymes : Inhibition or activation of specific enzymes related to metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against a range of bacterial strains.
    • Case Study : In vitro tests showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.
  • Cytotoxic Effects : The compound has shown promise in cytotoxic assays against cancer cell lines.
    • Research Findings : Studies conducted on human breast cancer cell lines indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
    • Mechanism Insight : It is believed to modulate oxidative stress pathways, reducing neuronal apoptosis.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameAntimicrobial ActivityCytotoxicityNeuroprotective Effects
This compoundYesModeratePotential
N-[2-(diethylamino)ethyl]-2-methoxybenzamideModerateLowNo
4-Amino-N-[2-(diethylamino)ethyl]benzenesulfonamideYesHighYes

This table illustrates the varying degrees of activity among related compounds, emphasizing the unique profile of this compound.

Q & A

Q. What are the recommended synthetic routes for N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step organic reactions, including coupling agents like carbodiimides and solvents such as dichloromethane or ethanol. Key steps may include:

  • Amide bond formation : Reacting a 2-methoxybenzoyl chloride derivative with a pre-synthesized amine intermediate containing azepane and thiophene moieties.
  • Purification : Use of column chromatography or recrystallization to isolate the final product. Yield optimization strategies include temperature control (e.g., 0–5°C for exothermic steps) and inert atmospheres (e.g., nitrogen) to prevent side reactions .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the azepane ring (δ ~2.5–3.5 ppm for methylene protons), thiophene (δ ~6.5–7.5 ppm), and methoxy groups (δ ~3.8 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving bond lengths, and verifying stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₂₁H₂₇N₂O₂S) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of structurally similar compounds?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) may arise from differences in assay conditions or conformational flexibility. Strategies include:

  • Molecular Dynamics (MD) Simulations : To study ligand-receptor binding stability under physiological conditions.
  • Docking Studies : Compare binding modes of the compound and analogs (e.g., thiophene vs. furan derivatives) to identify critical interactions .
  • QSAR Models : Correlate substituent effects (e.g., methoxy position) with activity trends observed in vitro .

Q. What experimental designs are recommended to investigate the compound’s mechanism of action in biological systems?

  • Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins.
  • Enzyme Kinetics : Measure inhibition constants (Kᵢ) against candidate enzymes (e.g., kinases or proteases) using fluorogenic substrates.
  • Cellular Assays : Evaluate cytotoxicity (via MTT assays) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .

Q. How can structural modifications enhance the compound’s stability or solubility without compromising bioactivity?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability.
  • Solubility Optimization : Replace the methoxy group with polar substituents (e.g., hydroxyl or carboxylic acid) while maintaining critical interactions via SAR analysis .
  • Metabolic Stability : Use hepatic microsome assays to identify vulnerable sites (e.g., azepane ring oxidation) and introduce steric hindrance .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in crystallographic data for this compound?

Conflicting bond angle or torsional data may arise from polymorphic variations or refinement errors. Solutions include:

  • Multi-temperature Crystallography : Collect data at 100 K and room temperature to assess thermal motion effects.
  • Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model twinning fractions in challenging crystals .
  • Cross-Validation : Compare results with density functional theory (DFT)-optimized structures .

Q. What methodologies reconcile inconsistent biological activity reports across studies?

  • Meta-Analysis : Pool data from multiple sources and normalize variables (e.g., cell line origin, compound purity).
  • Dose-Response Curves : Re-test the compound under standardized conditions to rule out batch-to-batch variability.
  • Orthogonal Assays : Confirm activity using both enzymatic and cell-based assays to distinguish direct vs. indirect effects .

Methodological Tables

Q. Table 1. Key Synthetic Reagents and Conditions

StepReagents/ConditionsPurposeReference
AmidationDCC, DMAP, DCMActivate carboxylic acid for coupling
PurificationSilica gel (hexane:EtOAc, 3:1)Remove unreacted starting materials

Q. Table 2. Comparative Bioactivity of Thiophene-Containing Analogs

CompoundTarget (IC₅₀)Cell Viability Reduction (%)Notes
Target CompoundKinase X (12 nM)78% (HeLa)High selectivity over Kinase Y
Furan AnalogKinase X (45 nM)62% (HeLa)Reduced solubility

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